molecular formula C6H12O3 B1332090 Methyl 3-hydroxy-3-methylbutanoate CAS No. 6149-45-7

Methyl 3-hydroxy-3-methylbutanoate

Cat. No. B1332090
CAS RN: 6149-45-7
M. Wt: 132.16 g/mol
InChI Key: JNURPEZKOSMRMZ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-methylbutanoate is a chemical compound that is structurally related to various esters and hydroxy acids. While the specific compound is not directly studied in the provided papers, related compounds such as ethyl 2-hydroxy-3-methylbutanoate , poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) , and methyl (R)-3-hydroxybutanoate have been investigated for their chemical, sensory, and physical properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the preparation of optically pure 3-hydroxybutanoic acid and its homologues can be achieved through enantioface differentiating hydrogenation of methyl 3-oxoalkanoate followed by preferential crystallization . Additionally, the synthesis of enantiopure methyl D-erythro-2,3-dihydroxybutanoate from D-erythronolactone involves lactone ring opening and reductive debromination .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-hydroxy-3-methylbutanoate has been characterized using various spectroscopic techniques. For example, poly[(R)-3-hydroxybutanoate] was identified in prokaryotic and eukaryotic organisms through 1H-NMR spectroscopy, and its absolute configuration was determined to be (all-R) .

Chemical Reactions Analysis

Chemical reactions involving related compounds include the ester enolate Claisen rearrangement of 2-butenyl 3-hydroxybutanoate, which produces different isomers depending on the reaction conditions . The reaction of the dianion of methyl (R)-3-hydroxybutanoate with N-silylimine leads to the formation of azetidinones . Moreover, the kinetics of reactions involving methylbutanoate with radicals have been theoretically studied, providing insights into the reaction mechanisms and rate coefficients .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 3-hydroxy-3-methylbutanoate have been extensively studied. For instance, the novel copolymer poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) exhibits unique thermal properties due to the α-carbon methylation, which affects its glass transition temperature, melting temperature, and crystallization behavior . The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate have been examined, revealing the reaction mechanism and the products formed .

Scientific Research Applications

  • Perfumes and Food Flavoring

    • Methyl esters like “Methyl 3-hydroxy-3-methylbutanoate” are often used in the manufacture of perfumes and as food flavorings . They can be produced by distillation from essential oils of vegetable origin .
  • Combustion Studies

    • Methyl esters have been used in combustion studies as surrogate fuels for the larger fatty acid methyl esters found in biodiesel . This helps in understanding the combustion characteristics of biodiesel fuels .
  • Chemical Synthesis

    • As a chemical compound, “Methyl 3-hydroxy-3-methylbutanoate” could potentially be used as a building block in the synthesis of other compounds . The specific compounds that could be synthesized would depend on the reactions it is involved in .
  • Peptide Synthesis

    • Similar compounds have been used as chiral building blocks for peptide synthesis . They can be used in the preparation of various bioactive peptides .
  • Perfumes and Food Flavoring

    • Methyl esters like “Methyl 3-hydroxy-3-methylbutanoate” are often used in the manufacture of perfumes and as food flavorings . They can be produced by distillation from essential oils of vegetable origin .
  • Combustion Studies

    • Methyl esters have been used in combustion studies as surrogate fuels for the larger fatty acid methyl esters found in biodiesel . This helps in understanding the combustion characteristics of biodiesel fuels .
  • Chemical Synthesis

    • As a chemical compound, “Methyl 3-hydroxy-3-methylbutanoate” could potentially be used as a building block in the synthesis of other compounds . The specific compounds that could be synthesized would depend on the reactions it is involved in .
  • Peptide Synthesis

    • Similar compounds have been used as chiral building blocks for peptide synthesis . They can be used in the preparation of various bioactive peptides .

Safety And Hazards

Methyl 3-hydroxy-3-methylbutanoate is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H227, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,8)4-5(7)9-3/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNURPEZKOSMRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334808
Record name Methyl 3-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-3-methylbutanoate

CAS RN

6149-45-7
Record name Methyl 3-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 50 ml of 7 wt. % hydrochloric acid methanol solution was dissolved 1.18 g of β-hydroxyisovaleric acid, and an reaction was allowed to proceed at room temperature overnight. The solvent was removed from the solution as reacted by distillation under a reduced pressure to obtain 1.30 g of crude methyl β-hydroxyisovalerate. The crude methyl β-hydroxyisovalerate was dissolved in diethyl ether, and 0.91 g of 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid were added thereto. Stirring was continued at room temperature overnight for reaction. The resultant reaction mixture was washed with a saturated aqueous solution of sodium hydrogencarbonate and then with water and dried over magnesium sulfate. The solvent was removed from the dried reaction mixture by distillation under a reduced pressure to obtain 1.98 g of crude methyl β-dihydropyranyloxyisovalerate.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
C Sánchez, J Quijano, R Notario - Journal of physical organic …, 2004 - Wiley Online Library
… RR0C(OH)CH2COOCH3, methyl 3-hydroxypropanoate (primary alcohol, I), methyl 3-hydroxybutanoate (secondary alcohol, II) and methyl 3-hydroxy-3-methylbutanoate (tertiary alcohol, …
Number of citations: 6 onlinelibrary.wiley.com
A Rotinov, B Ramirez, L Escalante… - The Journal of …, 2009 - ACS Publications
… on the gas phase of three methyl β-hydroxy esters: the primary methyl 3-hydroxypropanoate, secondary methyl 3-hydroxybutanoate, and tertiary methyl 3-hydroxy-3-methylbutanoate …
Number of citations: 3 pubs.acs.org
E Zapata, J Gaviria, J Quijano - International Journal of …, 2007 - Wiley Online Library
… The rate pyrolysis of methyl-3-hydroxypropanoate, methyl-3-hydroxybutanoate, and methyl-3-hydroxy-3-methylbutanoate has been measured between 250 and 320C. The relative rates …
Number of citations: 12 onlinelibrary.wiley.com
R August, I McEwen, R Taylor - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… Very careful fractional distillation at the lowest possible temperature yielded methyl 3-hydroxy-3-methylbutanoate (indicated to be pure by glc), bp 25 "C at 1 mmHg (lit.,34 70 "C at 12 …
Number of citations: 32 pubs.rsc.org
T Hirvi, E Honkanen - Journal of the Science of Food and …, 1983 - Wiley Online Library
… The mass spectrum of methyl 3-hydroxy-3methylbutanoate was: M+ 132(0%), m/e 43( loo), 59(70), 85(28), 117(23), 74(19), 45(13), 42(10), 41(9) and that of ethyl 3-hydroxy-3-…
Number of citations: 74 onlinelibrary.wiley.com
BL Yates, A Ramirez, O Velásquez - The Journal of Organic …, 1971 - ACS Publications
… Thus the rates of pyrolysis at 300 of ethyl 3-hydroxy-3-methylbutanoate and methyl 3-hydroxy-3-methylbutanoate are 3.30 and 2.80 X lb-4 sec-1, respectively. …
Number of citations: 18 pubs.acs.org
K Umano, Y Hagi, K Nakahara, A Shoji… - Journal of Agricultural …, 1992 - ACS Publications
… tified in the present study, 20 hydroxy esters (such as methyl or ethyl 3-hydroxy-2-methylbutanoate, methyl or ethyl 2-hydroxy-2-methylbutanoate, methyl 3-hydroxy3-methylbutanoate, …
Number of citations: 142 pubs.acs.org
S Elss, C Preston, C Hertzig, F Heckel… - LWT-Food Science and …, 2005 - Elsevier
… 42 Methyl 3-hydroxy-3-methylbutanoate 0–80 10 … 42 Methyl 3-hydroxy-3-methylbutanoate 0–1.7 0.24 … 42 Methyl 3-hydroxy-3-methylbutanoate 0–40 10 nd …
Number of citations: 176 www.sciencedirect.com
CH Wijaya, D Ulrich, R Lestari… - Journal of Agricultural …, 2005 - ACS Publications
… -2-pentenoate, methyl 3-hydroxy-3-methylbutanoate, 2-… hexanoate, and methyl 3-hydroxy-3-methylbutanoate. The last two, … the large methyl 3-hydroxy-3-methylbutanoate peak. The GC-…
Number of citations: 65 pubs.acs.org
KC Wong, DY Tie - Flavour and fragrance journal, 1993 - Wiley Online Library
The volatile constituents of the salak fruit were analysed by capillary GC, GC–MS and 1 H NMR following isolation by simultaneous steam distillation–extraction. Forty‐six compounds …
Number of citations: 18 onlinelibrary.wiley.com

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